

Application Note: Investigating the NLRP3 Inflammasome Pathway Using ST2825

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Compound of Interest

Compound Name: ST 2825

Cat. No.: B1682633

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Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18.[1][3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic investigation.[1][4]

Activation of the canonical NLRP3 inflammasome is typically a two-step process.[1][5] Signal 1 (Priming) is often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), which activates the NF- κ B signaling pathway to upregulate the expression of NLRP3 and pro-IL-1 β . [3] Signal 2 (Activation) is triggered by various stimuli, including ATP, crystalline substances, or ionophores like nigericin, which lead to NLRP3 oligomerization, ASC speck formation, and caspase-1 activation.[4]

ST2825 is a synthetic, cell-permeable small molecule that acts as a specific inhibitor of Myeloid differentiation primary response 88 (MyD88) homodimerization.[6][7][8] MyD88 is a crucial adaptor protein for signaling downstream of TLRs (except TLR3) and the IL-1 receptor (IL-1R) family.[6][7] By binding to the TIR domain of MyD88, ST2825 prevents the formation of the "Myddosome" complex, thereby inhibiting the activation of downstream pathways, including NF- κ B.[6][9] This makes ST2825 a valuable tool for investigating the MyD88-dependent priming step of the NLRP3 inflammasome pathway.

This application note provides detailed protocols for using ST2825 to study its inhibitory effects on NLRP3 inflammasome activation in cell-based assays.

Mechanism of Action of ST2825

ST2825 specifically targets the adaptor protein MyD88. It functions by interfering with the homodimerization of the Toll/Interleukin-1 receptor (TIR) domains of MyD88.[6] This dimerization is an essential step for the recruitment of downstream kinases, such as IRAK1 and IRAK4, and the subsequent activation of the NF- κ B transcription factor.[7][9] By inhibiting MyD88 dimerization, ST2825 effectively blocks the TLR/MyD88/NF- κ B signaling axis.[6][10] In the context of the NLRP3 inflammasome, this action suppresses the initial priming signal required for the transcriptional upregulation of NLRP3 and pro-IL-1 β genes, thereby preventing the inflammasome from being fully activated upon receiving a secondary signal.

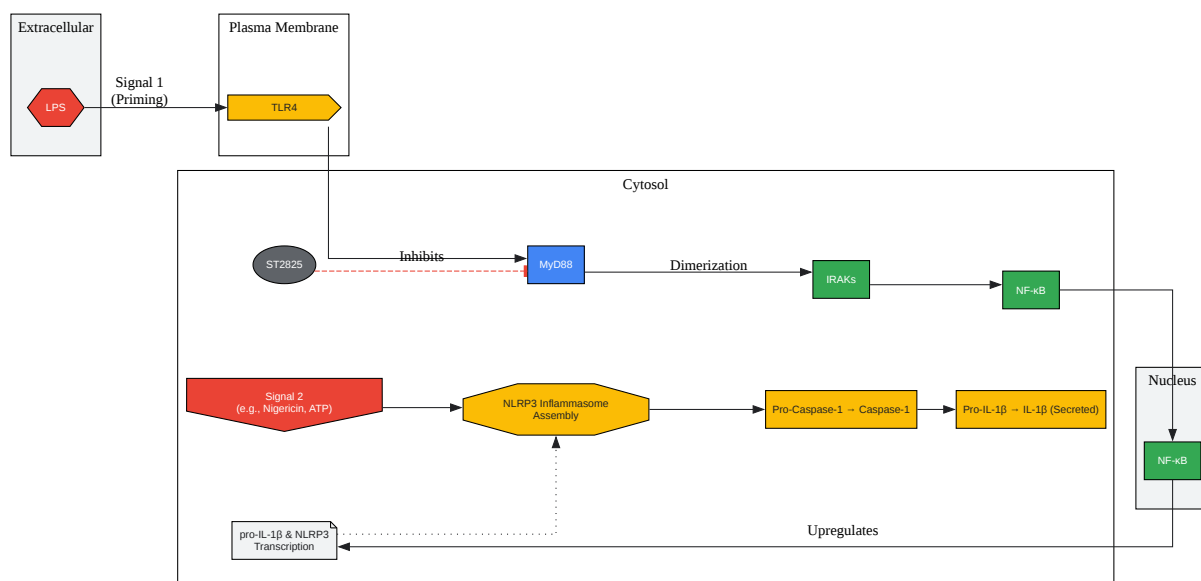
Quantitative Data Summary: Effect of ST2825 on Inflammatory Markers

The following table summarizes the observed effects of ST2825 on various components of the inflammatory response, particularly those related to the NLRP3 inflammasome pathway, as reported in the literature.

Cell Type	Stimulus	ST2825 Concentration	Measured Parameter	Result	Reference
BV2 Microglia	LPS (200 ng/mL)	1, 3, 10 μ M	IL-1 β Secretion	Dose-dependent decrease	[6][10]
BV2 Microglia	LPS (200 ng/mL)	1, 3, 10 μ M	TNF- α , IL-6 Secretion	Dose-dependent decrease	[6][10]
BV2 Microglia	LPS (200 ng/mL)	10 μ M	NLRP3 Protein Expression	Significant inhibition	[6][10]
BV2 Microglia	LPS (200 ng/mL)	10 μ M	Cleaved Caspase-1 Expression	Significant inhibition	[6][10]
BV2 Microglia	LPS (200 ng/mL)	1, 3, 10 μ M	iNOS & COX-2 Expression	Dose-dependent decrease	[6]
BV2 Microglia	LPS (200 ng/mL)	10 μ M	NF- κ B (p65) Activation	Significant inhibition	[6][10]
BV2 Microglia	LPS (200 ng/mL)	1, 3, 10 μ M	Reactive Oxygen Species (ROS)	Dose-dependent decrease	[6][11]
RA Synovial Fibroblasts	LPS	10 μ M	IL-1 β Gene Expression	Significant decrease	[12]
HEK293T Cells	-	5 μ M, 10 μ M	MyD88 TIR Domain Dimerization	~40% and ~80% inhibition, respectively	[7][9]

Visualizing the Pathway and Experimental Design

NLRP3 Inflammasome Priming Pathway and ST2825 Inhibition





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